![molecular formula C10H15N3O2S B1448331 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1461714-05-5](/img/structure/B1448331.png)
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (MDT-1) is a novel small molecule that has been used in various scientific research applications. It has been studied for its potential in chemical synthesis, biochemical and physiological effects, and mechanism of action.
Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
- Field : Oncology
- Application : 1,3,4-thiadiazole and its derivatives have been studied as potential anticancer agents .
- Method : The derivatives were synthesized and their cytotoxic properties were evaluated .
- Results : Some of the 1,3,4-thiadiazole derivatives showed good antiproliferative activity against A549 lung carcinoma cells .
- Field : Pharmacology
- Application : Some derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory effects .
- Method : The derivatives were synthesized and their anti-inflammatory properties were evaluated using the paw edema inhibition method .
- Results : Three derivatives showed adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 hours .
Antimicrobial Agents
Anticancer Agents
Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity .
- Method : The derivatives were synthesized using phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium and found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
- Field : Pharmacology
- Application : Some derivatives of 1,3,4-thiadiazole have shown significant antifungal effects .
- Method : The derivatives were synthesized and their antifungal properties were evaluated .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against various fungi and showed significant antifungal activity .
- Field : Agriculture
- Application : Some derivatives of 1,3,4-thiadiazole have been used as plant growth regulators .
- Method : The derivatives were synthesized and their effects on plant growth were evaluated .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested on various plants and showed significant effects on plant growth .
Antibacterial Agents
Antifungal Agents
Plant Growth Regulator
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been studied for their anti-tuberculosis activity .
- Method : The derivatives were synthesized and their anti-tuberculosis properties were evaluated .
- Results : Some of the 1,3,4-thiadiazole derivatives showed significant anti-tuberculosis activity .
- Field : Neurology
- Application : 1,3,4-thiadiazole derivatives have been studied for their anticonvulsant activity .
- Method : The derivatives were synthesized and their anticonvulsant properties were evaluated .
- Results : Some of the 1,3,4-thiadiazole derivatives showed significant anticonvulsant activity .
- Field : Biochemistry
- Application : 1,3,4-thiadiazole derivatives have been studied for their antioxidant activity .
- Method : The derivatives were synthesized and their antioxidant properties were evaluated .
- Results : Some of the 1,3,4-thiadiazole derivatives showed significant antioxidant activity .
Anti-Tuberculosis Agents
Anticonvulsants
Antioxidants
Propiedades
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-9(16-8)13-4-2-10(3-5-13)14-6-7-15-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFOMTJKTSWCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



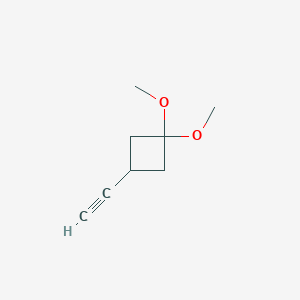
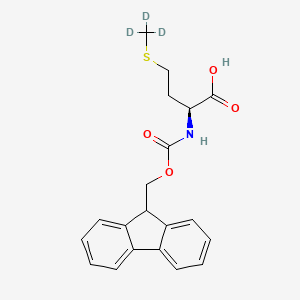
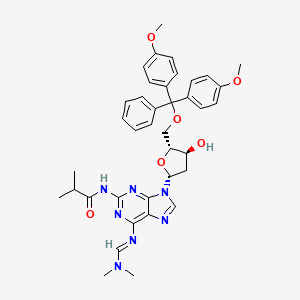
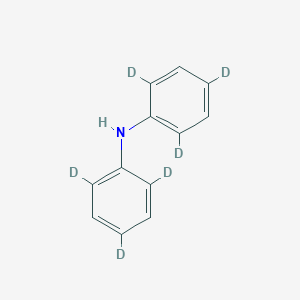
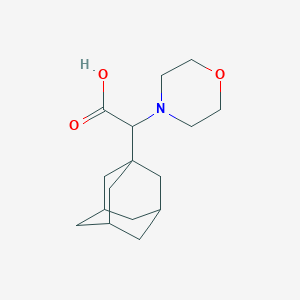
![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)
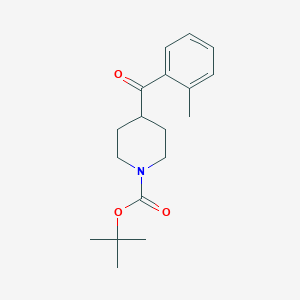
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)